molecular formula C9H9NO B13893735 2-Ethynyl-4-methoxyaniline CAS No. 1239605-11-8

2-Ethynyl-4-methoxyaniline

Cat. No.: B13893735
CAS No.: 1239605-11-8
M. Wt: 147.17 g/mol
InChI Key: IIZGBEKBGGNNDC-UHFFFAOYSA-N
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Description

2-Ethynyl-4-methoxyaniline is an organic compound with the molecular formula C9H9NO It is a derivative of aniline, featuring an ethynyl group at the second position and a methoxy group at the fourth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethynyl-4-methoxyaniline can be achieved through several methods. One common approach involves the Sonogashira coupling reaction, where 4-methoxyaniline is reacted with an ethynyl halide in the presence of a palladium catalyst and a copper co-catalyst. The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine or potassium carbonate to facilitate the coupling .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Ethynyl-4-methoxyaniline undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group can yield aldehydes or ketones, while reduction of a nitro group results in the corresponding amine.

Scientific Research Applications

2-Ethynyl-4-methoxyaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-ethynyl-4-methoxyaniline involves its interaction with various molecular targets. The ethynyl group can participate in π-π interactions with aromatic systems, while the methoxy group can form hydrogen bonds with suitable acceptors. These interactions can influence the compound’s binding affinity and specificity towards different targets, such as enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethynyl-4-methoxyaniline is unique due to the presence of both the ethynyl and methoxy groups, which confer distinct electronic and steric properties. These features make it a versatile compound in organic synthesis and various research applications.

Properties

CAS No.

1239605-11-8

Molecular Formula

C9H9NO

Molecular Weight

147.17 g/mol

IUPAC Name

2-ethynyl-4-methoxyaniline

InChI

InChI=1S/C9H9NO/c1-3-7-6-8(11-2)4-5-9(7)10/h1,4-6H,10H2,2H3

InChI Key

IIZGBEKBGGNNDC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)N)C#C

Origin of Product

United States

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